molecular formula C6H9IN2O B2819861 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol CAS No. 1341668-61-8; 180741-37-1

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2819861
CAS No.: 1341668-61-8; 180741-37-1
M. Wt: 252.055
InChI Key: XNFNCEUBHOFFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol is a pyrazole-derived compound characterized by an iodine substituent at the 4-position of the pyrazole ring and a propan-1-ol chain at the 1-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. It is frequently employed as a precursor in synthesizing antifungal agents, as evidenced by its role in generating derivatives like 2-(2,4-difluorophenyl)-1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol, a triazole antifungal compound . The iodine atom enhances molecular polarizability and stability, while the hydroxyl group improves solubility in polar solvents.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFNCEUBHOFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Halogen-Substituted Pyrazole Derivatives

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (C₈H₁₃ClN₂O): Replacing iodine with chlorine and introducing methyl groups at the 3- and 5-positions reduces steric hindrance and increases thermal stability. The chloro substituent lowers molecular weight (188.65 g/mol vs. 266.08 g/mol for the iodo analogue) and alters reactivity in nucleophilic substitutions .
  • 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid (C₇H₉IN₂O₂): The addition of a carboxylic acid group increases hydrophilicity (logP ≈ 1.2) compared to the propanol derivative (logP ≈ 2.1), making it more suitable for aqueous-phase reactions .

Heterocyclic Backbone Variants

  • 3-Chloro-1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol (C₁₁H₁₂ClN₃O): Substituting pyrazole with a triazole ring introduces a nitrogen atom, enhancing hydrogen-bonding capacity.
  • 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one : This dihydropyrazoline derivative exhibits a ketone group instead of a hydroxyl, reducing polarity but improving membrane permeability for CNS-targeting applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (mg/mL) Melting Point (°C)
3-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁IN₂O 266.08 2.1 12.5 (H₂O) 98–102
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol C₈H₁₃ClN₂O 188.65 1.8 22.3 (H₂O) 115–118
Ethyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate C₈H₁₁IN₂O₂ 294.09 3.5 0.8 (H₂O) 45–48

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from iodopyrazole precursors. A common approach includes nucleophilic substitution or coupling reactions, followed by hydroxylation to introduce the propanol moiety. For example, cyclization reactions using p-toluenesulfonic acid in ethanol at elevated temperatures (70–80°C) can yield pyrazole derivatives . Purification via recrystallization (e.g., methanol) or column chromatography is critical. Purity can be validated using HPLC and melting point analysis. Reaction conditions (solvent, catalyst, temperature) must be tightly controlled to minimize byproducts like dehalogenated derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring and propanol chain. For instance, the iodo substituent causes distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₆H₁₀IN₂O: 253.99 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Ensure high-resolution data (<1.0 Å) to reduce refinement errors .

Advanced Research Questions

Q. How do noncovalent interactions influence the reactivity and biological activity of this compound?

  • Methodological Answer : Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) can be mapped using electron density analysis (Multiwfn software) . For example, the hydroxyl group forms hydrogen bonds with target proteins, while the iodo substituent participates in halogen bonding, enhancing binding affinity. Computational studies (DFT) can quantify interaction energies and predict binding modes in enzyme pockets .

Q. How can contradictions in crystallographic data from independent studies be resolved?

  • Methodological Answer : Discrepancies often arise from twinning, poor data resolution, or incorrect space group assignments. Use SHELXD for structure solution and SHELXL for refinement, cross-validated with PLATON to check for twinning and voids . Compare experimental data with computational models (e.g., Mercury CSD) to validate molecular geometry .

Q. What computational strategies predict the compound’s potential as a pharmacophore in drug design?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., kinases). The iodo group’s electronegativity and size can be optimized for selective interactions .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, logP) with biological activity using datasets of analogous pyrazole derivatives .
  • Wavefunction Analysis (Multiwfn) : Evaluate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. How does the substitution pattern (e.g., iodo vs. chloro) impact structure-activity relationships (SAR) in related compounds?

  • Methodological Answer : Comparative studies show that iodo substituents enhance steric bulk and lipophilicity compared to chloro analogs, affecting membrane permeability and target engagement. For example, in androgen receptor modulators, iodo derivatives exhibit higher selectivity due to optimized halogen bonding . Synthesize analogs systematically (e.g., via Suzuki coupling) and test in bioassays to quantify potency shifts .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Recommendations :

  • Synthesis : Document reaction parameters (e.g., solvent purity, catalyst loading, inert atmosphere use). Replicate conditions from peer-reviewed protocols, such as reflux durations and stoichiometric ratios .
  • Characterization : Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC). For crystallography, deposit data in the Cambridge Structural Database (CSD) to enable peer validation .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Optimize catalysts (e.g., Pd/C for deprotection steps) to reduce reaction times. Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, pressure) affecting yield .

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